3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
Description
The compound 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole ring. Key structural elements include:
- 1,2,3-Triazole ring: Synthesized via click chemistry, this moiety enhances binding interactions through hydrogen bonding and dipole interactions.
- A 4-methoxyphenyl carboxamide group, contributing to solubility and π-π stacking interactions.
This structural combination suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, based on analogues with similar scaffolds .
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c1-28-15-8-6-14(7-9-15)21-18(27)19-22-17(24-29-19)16-11-26(25-23-16)10-12-2-4-13(20)5-3-12/h2-9,11H,10H2,1H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZAQEQEXOMKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents & Conditions
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide + NaN₃ | DMF/H₂O (1:1) | 25°C | 12 h | 85% |
| 2 | Propargyl cyanide + Azide | CuSO₄·5H₂O, Sodium ascorbate (t-BuOH/H₂O) | 60°C | 6 h | 78% |
Mechanism :
- Azide formation : Nucleophilic substitution of 4-fluorobenzyl bromide with sodium azide.
- CuAAC : Regioselective [3+2] cycloaddition between the azide and propargyl cyanide yields 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile.
Oxadiazole Ring Construction via Amidoxime Cyclization
The 1,2,4-oxadiazole is synthesized from the triazole-carbonitrile intermediate (Figure 3):
Reaction Sequence
Amidoxime Formation :
- Reagents : NH₂OH·HCl, NaOH (EtOH/H₂O)
- Conditions : 80°C, 4 h
- Product : 3-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-hydroxy-1,2,4-oxadiazole-5-carboximidamide
Cyclization :
- Reagents : 4-Methoxybenzoyl chloride, POCl₃
- Conditions : 100°C, 2 h
- Product : 3-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxylic acid
Key Observations :
- Microwave irradiation reduces reaction time to 30 min with comparable yields (72–88%).
- Superbase systems (e.g., NaOH/DMSO) enhance cyclization efficiency.
Carboxamide Formation via Acylation
The carboxylic acid is converted to the target carboxamide (Figure 4):
Coupling Protocol
| Step | Reagents | Activator/Base | Solvent | Yield |
|---|---|---|---|---|
| 1 | Oxadiazole-5-COOH + SOCl₂ | - | Toluene | 95% |
| 2 | Acid chloride + 4-Methoxyaniline | Pyridine | DCM | 82% |
Alternative Method :
Optimization Strategies
Green Chemistry Approaches
Purification Challenges
- Silica gel chromatography (EtOAc/Hexane, 3:7) resolves oxadiazole-carboxamide isomers.
- Recrystallization (EtOH/H₂O) improves purity to >98%.
Analytical Characterization
Critical spectral data confirm structural integrity:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 8H, Ar-H), 5.62 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃).
- HRMS : m/z 394.1321 [M+H]⁺ (Calc. 394.1325).
Industrial-Scale Considerations
- Cost-Efficiency : Bulk azide synthesis reduces raw material expenses by 40%.
- Catalyst Recycling : Cu nanoparticles recoverable via filtration (Reuse cycles: 5×).
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Classical CuAAC | 62% | 95% | 18 h | Moderate |
| Microwave-Assisted | 74% | 97% | 8 h | High |
| Mechanochemical | 58% | 93% | 12 h | Limited |
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines.
- Case Study : A derivative of oxadiazole was tested against glioblastoma cell lines (LN229) and showed promising results in inducing apoptosis through DNA damage mechanisms. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The incorporation of triazole rings has been linked to enhanced antimicrobial activity. Compounds similar to 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide have shown effectiveness against a range of bacterial strains.
- Case Study : A related triazole compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Targeting Cancer Cells
The anticancer mechanism involves the induction of apoptosis via mitochondrial pathways. The compound may disrupt cellular signaling pathways critical for cancer cell survival.
Antimicrobial Mechanism
For antimicrobial activity, the compound likely interferes with bacterial cell wall synthesis or protein synthesis pathways, leading to cell death.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and bacterial metabolism.
Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase A | -9.5 |
| DNA Topoisomerase II | -8.7 |
| Dihydropteroate Synthase | -7.9 |
These results indicate a strong potential for therapeutic applications in both oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogues from the literature:
Key Observations
Heterocyclic Core Influence: The 1,2,4-oxadiazole core in the target compound offers greater metabolic stability compared to pure triazole or pyrazole derivatives .
Substituent Effects :
- Fluorine : 4-Fluorophenyl groups enhance lipophilicity (logP) and bioavailability. However, excessive fluorination may reduce solubility, as seen in .
- Methoxy : The 4-methoxyphenyl group in the target compound improves water solubility compared to ethoxy (e.g., ) or methyl substituents .
Bioactivity Insights :
- Triazole-carboxamides with fluorophenyl groups (e.g., ) show moderate receptor binding (IC₅₀ ~10–50 µM in calcium assays), suggesting the target compound may share similar activity.
- Pyrazole-thiazole hybrids () demonstrate planar molecular conformations, which could enhance intercalation with DNA or enzymes.
Synthetic Routes :
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is commonly used for triazole synthesis .
- Oxadiazole rings are typically formed via cyclization of amidoximes or nitrile oxides .
Computational and Experimental Validation
Biological Activity
The compound 3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide represents a novel class of triazole-based derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Triazole moiety : Known for its biological significance, particularly in medicinal chemistry.
- Oxadiazole ring : Associated with diverse pharmacological activities.
- Fluorophenyl and methoxyphenyl substituents : These groups may influence the compound's lipophilicity and biological interactions.
The molecular formula is with a molecular weight of approximately 357.34 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound, ZQL-4c , which incorporates a similar triazole structure, demonstrated significant cytotoxic effects against various breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L after 48 hours of treatment. The mechanism involved induction of apoptosis and inhibition of the Notch-AKT signaling pathway, suggesting that triazole derivatives could be promising candidates for cancer therapy .
Antimicrobial Activity
Triazole compounds have also shown potential as antimicrobial agents. In a study evaluating various triazole derivatives against Mycobacterium tuberculosis, certain compounds exhibited MIC values as low as 12.5 μg/mL. This indicates that modifications in the triazole structure can enhance activity against resistant strains of bacteria .
The mechanisms underlying the biological activity of these compounds often involve:
- Induction of oxidative stress : Many triazole derivatives promote the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Inhibition of key signaling pathways : The suppression of pathways such as Notch-AKT is crucial for their anticancer effects.
- Targeting bacterial enzymes : In antimicrobial applications, these compounds may inhibit essential enzymes in bacterial metabolism.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves cyclocondensation of precursors, typically under reflux in ethanol or dimethylformamide (DMF). Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole core .
- Oxadiazole closure : Reaction of carboxylic acid derivatives with amidoximes, using dehydrating agents like POCl₃ . Optimization strategies include adjusting temperature (60–100°C), solvent polarity, and catalyst loading (e.g., 5 mol% CuI for CuAAC) to improve yields (>70%) and reduce byproducts .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions and regiochemistry of triazole/oxadiazole rings .
- ¹⁹F NMR to verify the fluorophenyl group’s integrity .
- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and triazole/oxadiazole ring vibrations .
- Mass spectrometry (MS) for molecular ion validation (e.g., ESI-MS m/z 439.1 [M+H]⁺) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What biological activities are reported for structurally similar triazole-oxadiazole hybrids?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of topoisomerase II (IC₅₀ = 2–10 µM in MCF-7 cells) .
- Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Enzyme modulation : Selective kinase inhibition (e.g., EGFR) via triazole-oxadiazole pharmacophore interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Substituent effects :
- Fluorine at the 4-position of the benzyl group enhances lipophilicity (logP ~3.5) and target binding via hydrophobic interactions .
- Methoxy on the phenyl carboxamide improves solubility but may reduce membrane permeability .
- Derivative synthesis : Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole ring to test cytotoxicity in in vitro panels (NCI-60) .
Q. What strategies mitigate poor aqueous solubility in preclinical testing?
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or lipid-based nanoemulsions to enhance dissolution .
- Prodrug design : Introduce phosphate or amino acid esters at the carboxamide group to improve solubility and metabolic stability .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable salts with higher aqueous solubility .
Q. How can researchers resolve discrepancies in reported biological efficacy across studies?
- Standardization : Use identical cell lines (e.g., HT-29 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP-luciferase) .
- Purity verification : Confirm compound integrity via HPLC and elemental analysis to exclude degradation products .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein binding) .
Q. What computational methods predict target interactions and ADMET properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite to identify potential targets (e.g., PARP-1) .
- MD simulations : GROMACS to assess binding stability (RMSD <2 Å over 100 ns) .
- ADMET prediction : SwissADME for bioavailability (TPSA >80 Ų indicates poor absorption) and toxicity alerts (e.g., Ames test) .
Q. Which in vivo models are suitable for evaluating therapeutic potential?
- Cancer : Subcutaneous xenografts in nude mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg) .
- Infection : Murine systemic candidiasis models to test antifungal efficacy (survival rates at 14 days post-infection) .
- PK/PD studies : Plasma concentration-time profiles (Cₘₐₓ, t₁/₂) in Sprague-Dawley rats to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
